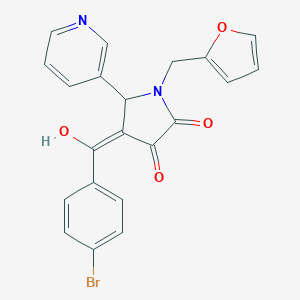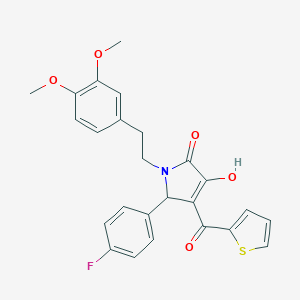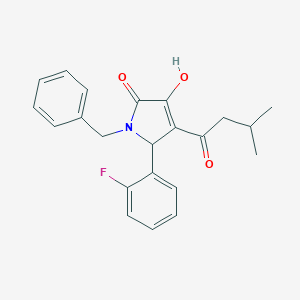
4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BB-94 or Batimastat and belongs to the class of hydroxamic acid-based inhibitors.
Mécanisme D'action
The mechanism of action of 4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the degradation of extracellular matrix proteins, which are essential for cell migration and tissue remodeling. By inhibiting MMPs, BB-94 can prevent cancer cell invasion and metastasis, as well as reduce joint destruction and inflammation in rheumatoid arthritis.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have potent inhibitory effects on various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. These MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer cell invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent inhibitory effects on MMPs. This compound can be used to study the role of MMPs in various physiological and pathological processes, as well as to develop novel therapeutics for cancer and inflammatory diseases.
However, there are also some limitations to using BB-94 in lab experiments. This compound is highly reactive and can react with other biomolecules, leading to non-specific effects. In addition, the synthesis method is complex and requires careful handling of the reagents.
Orientations Futures
There are several future directions for the research on 4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to develop more potent and selective MMP inhibitors based on the structure of BB-94. Another direction is to study the role of MMPs in other diseases, such as cardiovascular diseases and neurological disorders. Furthermore, the use of BB-94 in combination with other therapeutics, such as chemotherapy and immunotherapy, could also be explored to enhance the efficacy of cancer treatment.
Méthodes De Synthèse
The synthesis of 4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromobenzoyl chloride with 2-furylmethylamine in the presence of triethylamine. The resulting product is then reacted with 3-pyridinylhydroxylamine in the presence of sodium triacetoxyborohydride to obtain the final product. The synthesis method is complex and requires careful handling of the reagents.
Applications De Recherche Scientifique
4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in cancer research. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. MMP inhibitors such as BB-94 have been shown to inhibit tumor growth and metastasis in preclinical models.
Another potential application of BB-94 is in the treatment of inflammatory diseases such as rheumatoid arthritis. MMPs are also involved in the degradation of extracellular matrix proteins in the joints, leading to joint destruction in rheumatoid arthritis. MMP inhibitors such as BB-94 have been shown to reduce joint destruction and inflammation in preclinical models.
Propriétés
Formule moléculaire |
C21H15BrN2O4 |
|---|---|
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H15BrN2O4/c22-15-7-5-13(6-8-15)19(25)17-18(14-3-1-9-23-11-14)24(21(27)20(17)26)12-16-4-2-10-28-16/h1-11,18,25H,12H2/b19-17+ |
Clé InChI |
YDSYRUWCMUUQSO-HTXNQAPBSA-N |
SMILES isomérique |
C1=CC(=CN=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CC4=CC=CO4 |
SMILES |
C1=CC(=CN=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC4=CC=CO4 |
SMILES canonique |
C1=CC(=CN=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282358.png)
![4-benzoyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282359.png)
![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282363.png)
![[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282365.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282369.png)


![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282372.png)
![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282373.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282375.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282377.png)
